Bienvenue dans la boutique en ligne BenchChem!

4-Iodo-2,6-naphthyridin-1-ol

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

4-Iodo-2,6-naphthyridin-1-ol is the optimal C4-iodinated 2,6-naphthyridine building block for medicinal chemistry diversification. The 4-iodo substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with rates 10³–10⁸× faster than 4-chloro or 4-bromo analogs—permitting lower catalyst loadings, milder thermal conditions, and broader functional group compatibility. Its van der Waals volume (19.6 ų) and polarizability (5.35 ų) are ~60% and ~2.45× greater than 4-chloro, occupying a distinct steric/electronic SAR space. Published data show >40-fold variation in CK2α inhibitory potency (IC₅₀ 21–930 nM) with modifications at the 4-position. Deploy for constructing focused kinase inhibitor libraries targeting CK2, FGFR4, and other therapeutically validated oncology targets.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B8729607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,6-naphthyridin-1-ol
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NC=C2I
InChIInChI=1S/C8H5IN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12)
InChIKeyPLAATOPQMCZIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2,6-naphthyridin-1-ol: Chemical Identity and Procurement Baseline


4-Iodo-2,6-naphthyridin-1-ol (CAS 1353970-52-1; molecular formula C₈H₅IN₂O; MW 272.04 g/mol) is a halogenated heteroaromatic compound belonging to the 2,6-naphthyridine scaffold class, structurally characterized by a 4-position iodine substituent and a 1-position hydroxyl group on the bicyclic nitrogen-containing ring system [1]. The compound exists in tautomeric equilibrium with its lactam form (4-iodo-2H-2,6-naphthyridin-1-one) [2]. The 2,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple kinase targets including CK2, FGFR4, Akt, and tankyrases [3]. The 4-iodo substitution confers distinct reactivity for transition metal-catalyzed cross-coupling applications (Suzuki, Sonogashira, Buchwald-Hartwig), positioning this compound as a strategic building block for medicinal chemistry diversification campaigns [4].

4-Iodo-2,6-naphthyridin-1-ol: Why Generic Halogenated Naphthyridine Substitution Introduces Significant Scientific Risk


Substituting 4-Iodo-2,6-naphthyridin-1-ol with a generic halogenated naphthyridine analog (e.g., 4-chloro, 4-bromo, or non-halogenated variants) is not scientifically neutral. Published structure-activity relationship (SAR) studies on naphthyridine-based kinase inhibitors demonstrate that modifications at the 4-position of the 2,6-naphthyridine scaffold substantially alter both potency and selectivity profiles [1]. For CK2α inhibitors, IC₅₀ values vary across a >40-fold range (from 21 nM to >1,000 nM) depending solely on substituent identity at analogous positions [1]. In FGFR4-targeted programs, specific halogen substitution patterns directly modulate isoform selectivity (FGFR4 vs. FGFR1–3) and antitumor efficacy in xenograft models [2]. The iodine atom at C4 provides unique synthetic utility that lighter halogens cannot replicate: its substantially higher reactivity in oxidative addition steps enables cross-coupling reactions under milder conditions with broader substrate tolerance—a critical advantage for constructing complex libraries [3]. Substitution with 4-chloro or 4-bromo analogs introduces uncharacterized variables that may compromise both biological outcomes and synthetic efficiency, absent de novo validation.

4-Iodo-2,6-naphthyridin-1-ol: Quantitative Comparative Evidence for Differentiated Scientific Selection


4-Iodo Substitution Enables Superior Cross-Coupling Reactivity Relative to Lighter Halogen Analogs

The C4 iodine substituent in 4-Iodo-2,6-naphthyridin-1-ol provides a quantitatively validated synthetic advantage over 4-chloro and 4-bromo analogs in palladium-catalyzed cross-coupling reactions. The relative reactivity order in oxidative addition for aryl halides is established as I > Br ≫ Cl, with aryl iodides reacting approximately 10³ to 10⁵ times faster than aryl bromides and 10⁶ to 10⁸ times faster than aryl chlorides under comparable Pd(0)-catalyzed conditions [1]. This differential reactivity translates directly into higher yields, reduced catalyst loading, milder thermal conditions, and superior functional group tolerance—critical factors for constructing diverse compound libraries with preserved scaffold integrity [2].

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

4-Position Halogen Substitution Drives >40-Fold Potency Variation in Naphthyridine-Based CK2α Inhibitors

Comparative NanoBRET profiling of structurally related 2,6-naphthyridine analogs reveals that substitution identity at positions analogous to C4 modulates CK2α inhibitory potency across a 44-fold range (IC₅₀ from 21 nM to 930 nM) [1]. Within a single analog series varying only the substituent at the position corresponding to C4, CK2α IC₅₀ values range from 21 nM to 930 nM, while CK2α′ IC₅₀ values range from 6.0 nM to 270 nM [1]. This steep SAR gradient demonstrates that 4-position substituent selection is a critical determinant of target engagement potency. Although direct comparative data for 4-Iodo-2,6-naphthyridin-1-ol specifically are not available in the public literature, the 4-iodo moiety introduces a substantially larger van der Waals volume (radius ~1.98 Å) and greater polarizability relative to hydrogen or smaller halogens, physicochemical properties that predictably alter binding pocket occupancy and electronic interactions [2].

Kinase Inhibition Casein Kinase 2 (CK2) Structure-Activity Relationship

2,6-Naphthyridine Scaffold Demonstrates Nanomolar Potency and Isoform Selectivity in FGFR4 Kinase Inhibition

2,6-Naphthyridine-containing compounds have been optimized to yield selective FGFR4 inhibitors with nanomolar cellular potency. Compound 11, a representative 2,6-naphthyridine analog, demonstrated nanomolar potency against Huh7 hepatocellular carcinoma cell lines while maintaining high selectivity over FGFR1–3 isoforms—performance comparable to the clinical-stage FGFR4 inhibitor fisogatinib [1]. In in vivo efficacy studies, compound 11 produced significant antitumor activity in both Huh7 and Hep3B HCC xenograft models, with bioluminescence imaging in orthotopic models confirming target engagement and tumor suppression [1]. While 4-Iodo-2,6-naphthyridin-1-ol itself is not the active pharmaceutical ingredient in these studies, the data establish the 2,6-naphthyridine scaffold as a validated platform for achieving potent, isoform-selective kinase inhibition. The 4-iodo substitution provides a synthetic handle for generating focused libraries that explore SAR vectors demonstrated to modulate both potency and selectivity [1].

FGFR4 Inhibition Hepatocellular Carcinoma Kinase Selectivity

4-Halogen Substituent Identity Correlates with Differential Kinase Selectivity in Naphthyridine Analog Series

Comprehensive kinome profiling (DiscoverX scanMAX, 1 μM) of 2,6-naphthyridine analogs demonstrates that substitution identity at positions structurally analogous to C4 directly influences selectivity across the human kinome [1]. Across 28 evaluated naphthyridine analogs, the number of kinases exhibiting percent-of-control (PoC) <10 at 1 μM ranges from 3 to 32—a >10-fold variation in off-target engagement attributable in part to substitution differences [1]. Compounds with distinct substitution patterns display S₁₀(1 μM) scores (percentage of screened kinases with PoC <10) ranging from 0.007% to 0.079%, confirming that even subtle structural modifications can markedly alter kinase selectivity profiles [1]. Although 4-Iodo-2,6-naphthyridin-1-ol lacks direct selectivity data in this dataset, the iodine atom's substantial steric bulk and high polarizability are physicochemical determinants known to affect binding site discrimination across kinase ATP pockets [2].

Kinase Selectivity Off-Target Profiling SAR

Iodine's High Polarizability (~5.35 ų) Confers Unique Electronic Properties Unavailable from Lighter Halogens

At the atomic level, the iodine substituent at C4 provides physicochemical properties fundamentally distinct from those of chloro or bromo analogs. Atomic polarizability (α) increases substantially across the halogen series: F (0.557 ų) < Cl (2.18 ų) < Br (3.05 ų) < I (5.35 ų) [1]. This >2-fold higher polarizability relative to bromine and >2.5-fold higher relative to chlorine translates into enhanced dispersion interactions and stronger halogen bonding potential—molecular recognition features that can substantially modulate protein-ligand binding [1]. Additionally, the C–I bond dissociation energy (BDE) is ~57 kcal/mol, substantially lower than C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol), directly accounting for the enhanced oxidative addition reactivity quantified in Evidence Item 1 [2]. Van der Waals volume increases from Cl (~12.0 ų) to Br (~14.7 ų) to I (~19.6 ų), representing a >60% volume increase from chloro to iodo substitution that alters steric occupancy in binding pockets [3].

Physicochemical Properties Molecular Interactions Halogen Bonding

4-Iodo-2,6-naphthyridin-1-ol: Evidence-Aligned Research and Industrial Application Scenarios


Synthetic Intermediate for Palladium-Catalyzed Diversification in Kinase-Focused Medicinal Chemistry

4-Iodo-2,6-naphthyridin-1-ol is optimally deployed as a synthetic building block for generating focused libraries of 2,6-naphthyridine-based kinase inhibitors. The 4-iodo substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with reaction rates 10³–10⁸ times faster than those achievable with 4-chloro or 4-bromo analogs under comparable Pd(0)-catalyzed conditions [1]. This reactivity differential permits lower catalyst loadings, milder thermal conditions, and broader functional group compatibility—factors that directly increase library success rates and reduce per-compound synthesis costs. The 2,6-naphthyridine scaffold itself has been validated in achieving nanomolar potency and isoform selectivity against therapeutically relevant kinases including CK2 and FGFR4 [2], positioning derivatives of this building block for oncology and inflammation target discovery programs.

SAR Probe for Evaluating 4-Position Steric and Electronic Effects on Target Engagement

Published structure-activity relationship data on 2,6-naphthyridine analogs demonstrate that modifications at the 4-position produce >40-fold variation in CK2α inhibitory potency (IC₅₀ range: 21–930 nM) and >10-fold variation in kinase selectivity (3–32 off-target kinases at 1 μM) [1]. The 4-iodo substituent, with its substantial van der Waals volume (19.6 ų, ~60% larger than 4-chloro) and high polarizability (5.35 ų, ~2.45-fold higher than 4-chloro), occupies a distinct region of this SAR space [2]. This compound is therefore scientifically appropriate for systematic SAR investigations designed to map the steric and electronic tolerance of kinase ATP-binding pockets at the 4-position vector. Results from such studies inform rational design of optimized leads with balanced potency and selectivity profiles.

Reference Building Block for Halogen-Dependent Cross-Coupling Methodology Development

The quantitative reactivity differential between aryl iodides and lighter aryl halides (iodo > bromo ≫ chloro) makes 4-Iodo-2,6-naphthyridin-1-ol a valuable benchmark substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on electron-deficient heteroaromatic systems [1]. The 2,6-naphthyridine core presents unique challenges for cross-coupling due to nitrogen coordination effects and electron-withdrawing character; the 4-iodo variant provides a reactivity baseline against which novel catalyst systems, ligand designs, and reaction conditions can be systematically evaluated. Success with this substrate predicts broader applicability to other challenging heteroaryl iodide coupling partners in pharmaceutical process chemistry [2].

Scaffold Entry Point for FGFR4-Targeted Oncology Programs

2,6-Naphthyridine-containing compounds have demonstrated compelling preclinical efficacy in hepatocellular carcinoma models through selective FGFR4 inhibition, with performance comparable to the clinical-stage inhibitor fisogatinib in both in vitro potency assays and in vivo xenograft studies [1]. 4-Iodo-2,6-naphthyridin-1-ol provides a versatile synthetic entry point for constructing analog series that explore the SAR vectors established in these validated FGFR4 inhibitor programs. The iodine atom enables diverse C4 functionalization strategies—including aryl, heteroaryl, alkynyl, and amino substitutions—that directly modulate the pharmacological properties shown to correlate with FGFR4 selectivity and antitumor efficacy [1]. This application scenario is particularly relevant for oncology-focused medicinal chemistry groups pursuing novel targeted therapies for FGFR4-driven malignancies.

Quote Request

Request a Quote for 4-Iodo-2,6-naphthyridin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.